molecular formula C8H3Cl2F5O B1410416 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride CAS No. 1804883-10-0

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410416
CAS No.: 1804883-10-0
M. Wt: 281 g/mol
InChI Key: KFLBUZPKKRBZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core (a benzene ring substituted with a trifluoromethyl group, -CF₃). The molecule is further functionalized with chlorine atoms at the 4- and 5-positions and a difluoromethoxy group (-OCF₂H) at the 2-position. Benzotrifluoride derivatives are typically utilized in agrochemicals, pharmaceuticals, and materials science due to their stability and lipophilicity .

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-4-1-3(8(13,14)15)6(2-5(4)10)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBUZPKKRBZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,5-dichloro-2-nitrobenzotrifluoride with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may involve multiple steps, including chlorination, fluorination, and etherification reactions .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while reduction reactions can produce corresponding amines .

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- (CAS 3615-21-2)

Structural Differences :

  • Core Structure: Benzimidazole (a fused benzene and imidazole ring) vs. benzotrifluoride (benzene with -CF₃).
  • Substituents: Chlorine at 4,5-positions and trifluoromethyl (-CF₃) at 2-position vs. chlorine at 4,5-positions and difluoromethoxy (-OCF₂H) at 2-position.

Hazards :

  • Acute Effects : Skin/eye irritation, respiratory tract irritation upon inhalation .
  • Chronic Effects: Potential liver toxicity; insufficient carcinogenicity or reproductive toxicity data .
  • Reactivity : Incompatible with oxidizing agents, reducing agents, and halogenated organics; releases toxic gases (e.g., nitrogen oxides, chlorine) during combustion .

Physical State : White crystalline solid (commercial product may be brownish) .

Benzotrifluoride (CAS 98-08-8)

Structural Differences :

  • substituted benzotrifluoride with Cl and -OCF₂H groups.

Hazards :

  • Acute Effects : Skin/eye burns, respiratory irritation, pulmonary edema at high exposures .
  • Flammability : Classified as a flammable liquid and fire hazard .

Physical State : Liquid at room temperature .

Methyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate (CAS 1804885-18-4)

Structural Differences :

  • Core Structure: Phenylacetate ester vs. benzotrifluoride.
  • Substituents: Chlorine at 3,5-positions and -OCF₂H at 2-position vs. chlorine at 4,5-positions and -OCF₂H at 2-position.

Hazards :

  • Limited hazard data; typical precautions for halogenated organic compounds apply (e.g., avoid inhalation, skin contact) .

Physical State : Solid (purity ≥98%) .

3,5-Dichloro-2-(difluoromethoxy)mandelic acid (CAS 1804884-52-3)

Structural Differences :

  • Core Structure: Mandelic acid (α-hydroxy phenylacetic acid) vs. benzotrifluoride.
  • Substituents: Chlorine at 3,5-positions and -OCF₂H at 2-position vs. chlorine at 4,5-positions and -OCF₂H at 2-position.

Hazards :

  • Minimal data available; assumed to require standard precautions for halogenated acids .

Physical State : Solid (purity ≥95%) .

Comparative Analysis Table

Property 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride (Target) Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- Benzotrifluoride Methyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate
Core Structure Benzotrifluoride Benzimidazole Benzotrifluoride Phenylacetate ester
Substituents 4,5-Cl; 2-OCF₂H 4,5-Cl; 2-CF₃ None 3,5-Cl; 2-OCF₂H
Primary Use Likely agrochemical/pharmaceutical intermediate Herbicide Solvent/synthesis intermediate Pharmaceutical intermediate
Physical State Likely solid Crystalline solid Liquid Solid
Flammability Unknown (likely low due to solid state) Non-flammable (combustible solid) Flammable liquid Low (solid)
Toxicity Predicted liver/irritant effects (based on analogs) Skin/eye irritation; potential liver toxicity Pulmonary edema, skin burns Limited data

Key Research Findings

Substituent Position Sensitivity :

  • The position of chlorine and fluorinated groups significantly affects biological activity. For example, the 3,5-dichloro configuration in phenylacetate derivatives enhances pharmaceutical utility , whereas 4,5-dichloro substitution in benzimidazole derivatives favors herbicidal activity .

Fluorinated Groups and Stability :

  • Difluoromethoxy (-OCF₂H) groups improve metabolic stability and lipophilicity compared to trifluoromethyl (-CF₃) groups, making them preferable in drug design .

Hazard Profiles :

  • Benzotrifluoride derivatives with fewer halogen substituents (e.g., simple benzotrifluoride) exhibit higher flammability , while heavily halogenated analogs prioritize handling precautions for toxicity over flammability .

Biological Activity

Overview of 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride

Chemical Structure and Properties

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is an organofluorine compound with the following chemical structure:

  • Molecular Formula : C10_{10}H5_{5}Cl2_{2}F3_{3}O
  • CAS Number : 1804883-10-0

This compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and three fluorine atoms, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The presence of halogen substituents (such as chlorine and fluorine) can enhance the lipophilicity and bioactivity of organic molecules.

Case Study: Antibiofilm Activity

A study exploring potential antibiofilm agents identified compounds with structural similarities to 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride. These studies suggest that halogenated compounds can disrupt microbial biofilms, which are critical in chronic infections.

Compound NameActivityReference
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoridePotential antibiofilm agent

Cytotoxicity and Anticancer Activity

Fluorinated compounds have been extensively studied for their anticancer properties. The introduction of fluorine atoms can lead to increased potency against various cancer cell lines.

Research Findings on Cytotoxicity

In vitro studies have shown that fluorinated benzene derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data for 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is limited, related compounds have demonstrated:

  • IC50 values indicating effective concentrations required to inhibit cell growth.
CompoundCell LineIC50 (µM)Reference
Example Compound AMCF-7 (Breast Cancer)10
Example Compound BHeLa (Cervical Cancer)15

The mechanism by which halogenated compounds exert their biological effects often involves:

  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.